Odorine

Description

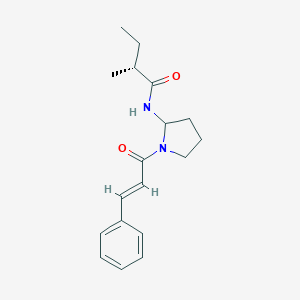

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-3-14(2)18(22)19-16-10-7-13-20(16)17(21)12-11-15-8-5-4-6-9-15/h4-6,8-9,11-12,14,16H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAOEMMZRGEBST-IXVOVUJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001127316 | |

| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72755-20-5 | |

| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72755-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Odorine: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Document ID: ODN-CHEM-2025-11-18 Version: 1.0

Abstract

Odorine, also known as Roxburghilin, is a bis-amide natural product isolated from plants of the Aglaia genus, notably Aglaia odorata.[1] It is a chiral molecule with a complex structure featuring a pyrrolidine ring derivatized with cinnamoyl and 2-methylbutanoyl groups. Research has identified this compound as a compound with significant biological potential, particularly in the realms of cancer chemoprevention and anti-inflammatory activity. This document provides a comprehensive overview of the known chemical properties, spectroscopic data, experimental protocols for its synthesis and isolation, and its biological mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Chemical Identity and Physical Properties

This compound is systematically named (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide.[2] Its identity is well-established through synthesis and spectroscopic analysis, and its absolute configuration has been confirmed by X-ray crystallography.[3]

Identifiers and Molecular Characteristics

The fundamental identifiers and computed properties for this compound are summarized in Table 1.

| Parameter | Value | Source |

| IUPAC Name | (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | PubChem[2] |

| Synonyms | This compound, Roxburghilin | PubChem[2], Purushothaman et al. |

| CAS Number | 72755-20-5 | PubChem[2] |

| Molecular Formula | C₁₈H₂₄N₂O₂ | PubChem[2] |

| Molecular Weight | 300.4 g/mol | PubChem[2] |

| Canonical SMILES | CC--INVALID-LINK--C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2 | PubChem[2] |

| InChIKey | KZAOEMMZRGEBST-IXVOVUJJSA-N | PubChem[2] |

Physicochemical Properties

The experimental physicochemical data for this compound is limited. Table 2 summarizes the available experimental values and provides theoretical estimations for unmeasured properties based on the molecule's structure.

| Property | Value | Notes |

| Physical State | White solid / Colorless needles | Recrystallized from CH₂Cl₂[3] |

| Melting Point | 476-478 K (203-205 °C) | Experimental value[3] |

| Boiling Point | Data not available | Predicted to be high (>400 °C) due to high molecular weight and polar amide groups, likely decomposing before boiling at atmospheric pressure. |

| pKa | Data not available | The amide protons are very weakly acidic (pKa > 17), and the molecule lacks strongly basic functional groups. The amide oxygens are weakly basic. |

| Solubility | Data not available | Predicted to have low solubility in water and high solubility in organic solvents like dichloromethane, chloroform, and acetone, consistent with its isolation and crystallization procedures.[3] |

| XLogP3 | 3.7 | Computed value, indicating moderate lipophilicity. |

Spectroscopic Data

While specific, detailed spectra for this compound are not widely published, its structure allows for the prediction of characteristic spectroscopic features essential for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for ¹H and ¹³C NMR are based on the functional groups present in this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |

| ¹H NMR | δ 7.2 - 7.6 | Aromatic protons (C₆H₅) |

| δ 6.5 - 7.5 | Vinylic protons (-CH=CH-) | |

| δ ~4.5 | Pyrrolidine CH proton adjacent to two nitrogen atoms | |

| δ 1.5 - 2.5 | Aliphatic protons (pyrrolidine -CH₂-, butanamide -CH-, -CH₂-) | |

| δ 0.8 - 1.2 | Methyl protons (-CH₃) | |

| ¹³C NMR | δ ~170-175 | Amide carbonyl carbons (C=O) |

| δ 120 - 140 | Aromatic and vinylic carbons | |

| δ 20 - 60 | Aliphatic carbons (pyrrolidine and butanamide) | |

| δ ~10-20 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its amide and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide (R-CO-NH-R) |

| 3100-3000 | C-H Stretch | Aromatic and Vinylic C-H |

| <3000 | C-H Stretch | Aliphatic C-H |

| ~1660 & ~1620 | C=O Stretch (Amide I) | Two distinct Amide Carbonyls |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 300 | [M]⁺ | Molecular Ion (C₁₈H₂₄N₂O₂) |

| 199 | [M - C₆H₁₁O]⁺ | α-cleavage with loss of the 2-methylbutanoyl group |

| 131 | [C₉H₇O]⁺ | Cinnamoyl cation, a common fragment from the cinnamoyl group |

| 103 | [C₈H₇]⁺ | Phenylpropene radical cation |

| 86 | [C₅H₁₂N]⁺ | Pyrrolidine-derived fragment |

Experimental Protocols

Isolation from Aglaia odorata

This compound can be isolated from the leaves of Aglaia odorata. The following is a generalized protocol based on published methods.[3]

-

Extraction: Dried and powdered leaves of A. odorata are extracted exhaustively with a suitable organic solvent, such as methanol or a chloroform/methanol mixture.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove highly polar and non-polar impurities.

-

Chromatography: The organic phase is dried, concentrated, and subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a solvent gradient, typically a mixture of a non-polar solvent and a moderately polar solvent (e.g., hexane-acetone).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (this compound) are pooled.

-

Purification and Crystallization: The pooled fractions are further purified by repeated column chromatography or preparative TLC. The pure compound is obtained as a white solid, which can be recrystallized from a solvent system like dichloromethane/hexane to yield colorless needles.[3]

Chemical Synthesis

The stereoselective synthesis of (-)-Odorine has been achieved starting from L-proline, establishing the absolute stereochemistry of the natural product.[1] The key steps involve the construction of the bis-amide unit via an isocyanate intermediate.

-

Acylation of L-proline: L-proline is acylated with 3-phenylpropanoyl chloride to form the corresponding N-acylproline derivative.

-

Azide Formation: The carboxylic acid is converted to an acyl azide using ethyl chloroformate and sodium azide.

-

Curtius Rearrangement: The acyl azide is warmed in an inert solvent (e.g., tetrahydrofuran) to induce a Curtius rearrangement, yielding an isocyanate with retention of configuration.

-

Grignard Addition: The isocyanate is treated with 2-butylmagnesium bromide. The Grignard reagent adds to the isocyanate to form the second amide linkage, yielding dihydrothis compound.

-

Final Product Formation: A similar sequence starting with a cinnamoyl group instead of a 3-phenylpropanoyl group yields this compound directly.

References

- 1. A comparison of the signal pathways between the TNF alpha- and oridonin-induced murine L929 fibrosarcoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic inflammation and cancer: potential chemoprevention through nuclear factor kappa B and p53 mutual antagonism | springermedicine.com [springermedicine.com]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Stereochemistry of Odorine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odorine, a natural bis-amide compound isolated from the leaves of Aglaia odorata, has garnered significant interest in the scientific community for its notable biological activities, including cancer chemopreventive and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core structural and stereochemical features of this compound. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its potential mechanism of action through the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound, also known as roxburghiline, is chemically defined as (+)-(E,2S,2'R)-2-methyl-N-[1'-(1''-oxo-3''-phenylprop-2'-enyl)pyrrolidin-2'-yl]butanamide[1]. Its molecular formula is C18H24N2O2, with a molecular weight of 300.4 g/mol [2].

The structure of this compound is characterized by a pyrrolidine ring, which is substituted at the 2-position with a 2-methylbutanamide group and at the 1-position with a cinnamoyl group. The molecule possesses two chiral centers, located at the C-2 position of the 2-methylbutanamide moiety and the C-2' position of the pyrrolidine ring.

The absolute stereochemistry of naturally occurring (+)-odorine has been unequivocally established as (2S, 2'R) through chemical synthesis from L-proline and X-ray crystallography[1][3]. The double bond in the cinnamoyl group exists in the E configuration.

Key Structural Features:

-

Pyrrolidine Core: A five-membered saturated nitrogen-containing ring.

-

2-Methylbutanamide Side Chain: An amide linkage at the C-2' position of the pyrrolidine ring. This side chain contains a chiral center at C-2.

-

Cinnamoyl Group: An unsaturated acyl group attached to the nitrogen atom of the pyrrolidine ring.

-

Stereocenters: Two chiral centers at C-2 and C-2'.

The precise three-dimensional arrangement of these functional groups is crucial for the biological activity of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is critical for its identification, characterization, and quantification in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C18H24N2O2 | [2] |

| Molecular Weight | 300.4 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 476-478 K (203-205 °C) | [3] |

| Specific Rotation | [α]D +48° | |

| ¹H NMR (CDCl₃, δ ppm) | Data not explicitly found in search results, but would include signals for aromatic protons, vinyl protons, and aliphatic protons. | |

| ¹³C NMR (CDCl₃, δ ppm) | Data not explicitly found in search results, but would include signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. | |

| IR (KBr, cm⁻¹) | Characteristic absorptions for N-H, C=O (amide), C=C (alkene), and aromatic C-H bonds would be expected. | |

| Mass Spectrometry | Expected molecular ion peak (M+) at m/z 300.4. Fragmentation pattern would show losses of the side chains. |

Experimental Protocols

Isolation of this compound from Aglaia odorata

The following protocol is a generalized procedure for the isolation of this compound from the leaves of Aglaia odorata, based on common phytochemical extraction and purification techniques.

Protocol:

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of Aglaia odorata.

-

Air-dry the leaves in the shade and then grind them into a coarse powder.

-

-

Extraction:

-

Macerate the powdered leaves with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The chloroform and ethyl acetate fractions are typically enriched with bis-amide compounds like this compound.

-

-

Chromatographic Purification:

-

Subject the active fraction (e.g., the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the compound of interest.

-

-

Final Purification:

-

Further purify the combined fractions by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Recrystallize the purified compound from a suitable solvent system (e.g., chloroform/light petroleum) to obtain crystalline this compound.

-

Chemical Synthesis of this compound

The synthesis of this compound can be achieved starting from L-proline, which allows for the establishment of the correct stereochemistry at the C-2' position. The following is a representative synthetic scheme.

Experimental Workflow for the Synthesis of this compound:

Caption: Synthetic pathway of this compound from L-proline.

Detailed Protocol:

-

N-Acylation of L-proline:

-

React L-proline with cinnamoyl chloride in the presence of a base (e.g., sodium hydroxide) to yield N-cinnamoyl-L-proline.

-

-

Formation of the Acid Azide:

-

Treat N-cinnamoyl-L-proline with ethyl chloroformate and triethylamine, followed by the addition of sodium azide to form the corresponding acid azide.

-

-

Curtius Rearrangement:

-

Gently heat the acid azide in an inert solvent (e.g., toluene) to induce a Curtius rearrangement, which forms an isocyanate intermediate.

-

-

Amide Bond Formation:

-

React the isocyanate intermediate with a Grignard reagent derived from 2-methylbutanoic acid or a related derivative to introduce the 2-methylbutanamide side chain.

-

-

Purification:

-

Purify the final product by column chromatography on silica gel to obtain pure this compound.

-

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential as a cancer chemopreventive agent, inhibiting both the initiation and promotion stages of carcinogenesis. Additionally, it exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

While the precise molecular targets of this compound are still under investigation, its biological activities suggest that it may modulate key inflammatory and cell survival signaling pathways. One of the central pathways in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often activated by TNF-α. It is hypothesized that this compound may exert its effects by inhibiting the activation of NF-κB.

Hypothesized Signaling Pathway of this compound's Anti-inflammatory Action:

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a structurally well-defined natural product with promising therapeutic potential. Its unique bis-amide structure and defined stereochemistry are key to its biological activity. The detailed understanding of its chemical properties and the development of robust isolation and synthetic protocols are essential for its further investigation as a drug lead. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of its direct cellular targets and its effects on various signaling cascades. This will be crucial for the rational design of more potent and selective analogs for therapeutic applications.

References

- 1. A comparison of the signal pathways between the TNF alpha- and oridonin-induced murine L929 fibrosarcoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid Odorine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odorine, a naturally occurring aminopyrrolidine-diamide alkaloid, has been identified as a constituent of the plant genus Aglaia, notably Aglaia odorata. This document provides a comprehensive overview of the discovery and isolation of this compound, detailing its chemical properties and known biological activities. It is intended to serve as a technical guide for researchers in natural product chemistry, pharmacology, and drug development, summarizing the current state of knowledge and providing detailed experimental methodologies where available. The reported cancer chemopreventive and anti-inflammatory properties of this compound underscore its potential as a lead compound for further therapeutic development.

Introduction

The quest for novel bioactive compounds from natural sources has led to the exploration of a vast array of plant species. The genus Aglaia, belonging to the Meliaceae family, is a rich source of diverse secondary metabolites, including rocaglamides and various alkaloids. Among these is this compound, a unique aminopyrrolidine-diamide that has garnered scientific interest due to its potential pharmacological activities. First isolated from Aglaia odorata, this alkaloid has demonstrated significant cancer chemopreventive and anti-inflammatory effects in preclinical studies.[1] This guide synthesizes the available scientific literature on this compound, with a focus on its discovery, isolation protocols, chemical characterization, and biological evaluation.

Discovery and Sourcing

This compound was first identified as a natural product isolated from the leaves and twigs of Aglaia odorata, a plant species native to Southeast Asia.[2] It has also been reported in other species of the same genus, such as Aglaia duperreana.[3] The discovery of this compound was part of broader phytochemical investigations into the Aglaia genus, which is known for producing a variety of structurally unique and biologically active compounds.

Chemical and Physical Properties

This compound is characterized by a cinnamoyl moiety attached to a pyrrolidine ring, which is further substituted with a 2-methylbutanamide group. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | [4] |

| Molecular Formula | C₁₈H₂₄N₂O₂ | [4] |

| Molecular Weight | 300.4 g/mol | [4] |

| Chemical Class | Aminopyrrolidine-diamide Alkaloid | [1] |

Experimental Protocols

Isolation of this compound from Aglaia duperreana Leaves

The following protocol is based on the methodology described for the isolation of this compound from the leaves of Aglaia duperreana.[3]

4.1.1. Plant Material and Extraction:

-

Air-dry the leaves of Aglaia duperreana.

-

Grind the dried leaves into a fine powder.

-

Macerate the powdered leaves with ethyl acetate at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

4.1.2. Chromatographic Separation:

-

Subject the crude ethyl acetate extract (e.g., 20 g) to Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, followed by increasing concentrations of methanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

4.1.3. Purification:

-

Subject the this compound-containing fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Use a suitable solvent system for preparative TLC (e.g., a mixture of n-hexane and ethyl acetate).

-

For HPLC, use a reversed-phase column with a gradient of water and acetonitrile as the mobile phase.

-

Collect the purified this compound and confirm its identity and purity using spectroscopic methods.

A reported yield from the ethyl acetate extract of Aglaia duperreana leaves was 36 mg of this compound from 20 g of extract.[3]

Spectroscopic Characterization

-

¹H NMR and ¹³C NMR Spectroscopy: These techniques are used to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structure elucidation.

Note: Specific, quantitative ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not provided in the publicly available literature consulted for this guide. Researchers should refer to the primary literature from the initial discovery for such detailed data if available.

Biological Activity

This compound has been investigated for its potential therapeutic properties, with studies primarily focusing on its anti-inflammatory and cancer chemopreventive activities.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC₅₀) for this activity was reported to be in the range of 16.2-24.3 μM.

| Bioassay | Cell Line | IC₅₀ (μM) |

| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | 16.2 - 24.3 |

Cancer Chemopreventive Activity

Studies have demonstrated that this compound exhibits cancer chemopreventive effects. It has been shown to inhibit both the initiation and promotion stages of two-stage skin carcinogenesis in mouse models.[1] The specific cytotoxic effects of this compound on various cancer cell lines, including quantitative IC₅₀ values, require further investigation as this data is not widely available in the current literature.

Signaling Pathways and Mechanisms of Action (Hypothetical)

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been fully elucidated in the available literature. However, based on its observed anti-inflammatory and cancer chemopreventive activities, and the known mechanisms of structurally related compounds, a hypothetical signaling pathway can be proposed. It is crucial to note that the following diagrams represent potential mechanisms that require experimental validation.

Hypothetical Anti-inflammatory Signaling Pathway

Many natural products with anti-inflammatory properties act by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammatory responses. This compound's inhibition of NO production in LPS-stimulated macrophages suggests a potential interaction with this pathway.

Caption: Hypothetical anti-inflammatory action of this compound.

Hypothetical Cancer Chemoprevention Signaling Pathway

The chemopreventive effects of many natural compounds are mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.

Caption: Hypothetical cancer chemoprevention mechanism of this compound.

Conclusion and Future Directions

This compound, a distinct alkaloid from the Aglaia genus, presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and cancer. While its initial discovery and preliminary biological evaluations are encouraging, this technical guide highlights significant gaps in the current knowledge. To fully realize the therapeutic potential of this compound, future research should focus on:

-

Detailed Elucidation of Signaling Pathways: In-depth studies are required to identify the specific molecular targets and signaling cascades modulated by this compound.

-

Comprehensive Bioactivity Profiling: A broader screening of this compound against a panel of cancer cell lines and in various inflammatory models is necessary to establish a more complete understanding of its biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent biological testing would provide valuable insights into the pharmacophore and could lead to the development of more potent and selective derivatives.

-

Pharmacokinetic and Toxicological Studies: To assess its drug-like properties, in vivo studies are needed to determine the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

This guide serves as a foundational resource for researchers, providing a summary of the existing data and a roadmap for future investigations into this intriguing natural product.

References

Odorine (Roxburghilin): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural product Odorine, also known as Roxburghilin, a promising compound with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its chemical properties, biological activities, and methodologies for its study.

Core Compound Data

This compound is a natural product isolated from plants of the Aglaia genus, notably Aglaia odorata. It belongs to the rocaglamide class of compounds, which are known for their potent biological activities.

| Parameter | Value | Reference |

| CAS Number | 72755-20-5 | [1] |

| Molecular Formula | C₁₈H₂₄N₂O₂ | [1] |

| Molecular Weight | 300.40 g/mol | [1] |

Anticancer Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent. Studies have shown its ability to inhibit both the initiation and promotion stages of skin carcinogenesis.[2] The primary mechanism of action for rocaglamides, and by extension this compound, is the inhibition of protein synthesis.

This is achieved by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[3][4] this compound and related compounds clamp eIF4A onto polypurine sequences within the 5' untranslated regions of specific mRNAs.[1][4] This action stabilizes the eIF4A-RNA complex, creating a roadblock for the scanning 43S pre-initiation complex and thereby repressing the translation of key oncogenes. The crystal structure of a related compound, Rocaglamide A, in complex with eIF4A and a polypurine RNA reveals that the drug binds to a "bi-molecular cavity" formed by the protein and the RNA.[1] More recent research has also identified another DEAD-box RNA helicase, DDX3, as a target of Rocaglamide A, suggesting a broader mechanism of translational repression.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound and other rocaglamides.

Experimental Protocols

Isolation of this compound and Odorinol from Aglaia odorata

A general procedure for the isolation of this compound and the related compound Odorinol from the leaves of Aglaia odorata involves solvent extraction and chromatographic separation.

-

Extraction: Dried and powdered leaves of Aglaia odorata are macerated with a suitable solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol.

-

Chromatographic Separation: The active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound and Odorinol are further purified by repeated column chromatography and/or preparative TLC to yield the pure compounds. The structures are then confirmed by spectroscopic methods such as NMR and mass spectrometry.

Two-Stage Mouse Skin Carcinogenesis Assay

This in vivo model is used to evaluate the anti-carcinogenic effects of this compound.

-

Initiation: A single topical application of a sub-carcinogenic dose of 7,12-dimethylbenz[a]anthracene (DMBA) in a solvent like acetone is applied to the shaved dorsal skin of mice.[5][6]

-

Promotion: One to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week, for a period of 10-20 weeks.[5][6]

-

Treatment: this compound, dissolved in a suitable vehicle, can be applied topically to the skin before or during the initiation and/or promotion phases to assess its inhibitory effects.

-

Evaluation: The incidence, multiplicity, and size of papillomas are recorded weekly.[1]

The following workflow diagram outlines the two-stage skin carcinogenesis protocol.

In Vitro Cytotoxicity Assay

To determine the cytotoxic effects of this compound on cancer cell lines, a standard assay such as the MTT or CellTox Green assay can be employed.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified incubation period (e.g., 24, 48, or 72 hours).[7][8]

-

Viability Assessment: After incubation, a viability reagent (e.g., MTT, CellTox Green) is added to each well.[7]

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound (Roxburghilin) is a compelling natural product with well-defined anticancer properties. Its mechanism of action, centered on the inhibition of translational initiation via targeting eIF4A, presents a unique approach to cancer therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its analogues as potential drug candidates. Further research into its specific effects on various cancer cell lines and in vivo models is warranted to fully elucidate its therapeutic potential.

References

- 1. MiTO [mito.dkfz.de]

- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 3. Positron emission tomography imaging of DMBA/TPA mouse skin multi‐step tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Odorine from Aglaia odorata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odorine is a natural product isolated from the leaves and other parts of Aglaia odorata, a plant belonging to the Meliaceae family.[1] It is classified as an aminopyrrolidine-diamide, a class of compounds that has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and insecticidal properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

1.1 Chemical Profile

-

IUPAC Name: (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide

-

Molecular Formula: C₁₈H₂₄N₂O₂

-

Molecular Weight: 300.4 g/mol

Anticancer Activity

This compound has demonstrated significant cancer chemopreventive potential, particularly in the context of skin cancer.[1] Studies have shown that it can inhibit both the initiation and promotion stages of carcinogenesis.[1]

2.1 Two-Stage Skin Carcinogenesis Model

The primary evidence for this compound's anticancer activity comes from the two-stage mouse skin carcinogenesis model. This model involves the application of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA), followed by repeated applications of a tumor promoter, like 12-O-tetradecanoylphorbol-13-acetate (TPA).[2][3][4][5]

While the available literature confirms the inhibitory effect of this compound in this model, specific quantitative data on tumor inhibition percentages at defined doses of pure this compound are not extensively reported. The studies highlight a "remarkable inhibitory effect" but do not provide the detailed dose-response data necessary for a complete quantitative assessment.

Table 1: Summary of Anticancer Activity Data for Compounds from Aglaia Species

| Compound/Extract | Cancer Model | Cell Line/Animal Model | Activity | Quantitative Data (IC₅₀/Inhibition) | Reference |

| This compound | Skin Carcinogenesis | Mouse (in vivo) | Chemopreventive | Data not specified in reviewed literature | [1] |

| Rocaglaol | Lung & Liver Cancer | AGZY 83-a & SMMC-7721 (in vitro) | Cytotoxic | IC₅₀: 0.03 µM (AGZY 83-a), 3.62 µM (SMMC-7721) | |

| Rocaglamide | Leukemia, Liver, Lung, Breast, Colon Cancer | HL-60, SMMC-7721, A-549, MCF-7, SW480 (in vitro) | Cytotoxic | IC₅₀: 0.007-0.095 µM | [6] |

2.2 Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis Assay

This protocol is a generalized procedure based on established methods for inducing skin carcinogenesis in mice to test the efficacy of chemopreventive agents like this compound.

-

Animal Model: Female ICR mice, 6-7 weeks of age.

-

Initiation: A single topical application of 60 µg of DMBA dissolved in 0.2 ml of acetone to the shaved dorsal skin of the mice.

-

Promotion: Two weeks after initiation, twice-weekly topical applications of 4 µg of TPA in 0.2 ml of acetone are administered for up to 20 weeks.

-

Test Compound Administration: this compound would be administered topically to the same area before each TPA application. The exact concentration of this compound used in the original studies is not specified in the available literature.

-

Data Collection: The incidence of papillomas (percentage of mice with tumors), the multiplicity of papillomas (average number of tumors per mouse), and the size of the tumors are recorded weekly.

-

Endpoint: The experiment is typically terminated at 20-22 weeks, at which point skin samples are collected for histological analysis.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by suppressing the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[1]

3.1 Inhibition of LPS-Induced TNF-α Production

In a study utilizing rat immortalized microglial (HAPI) cells, this compound was found to suppress the expression of TNF-α mRNA induced by lipopolysaccharide (LPS).[1] While this demonstrates a clear anti-inflammatory effect, the specific IC₅₀ value for this compound in this assay is not provided in the referenced literature.

Table 2: Summary of Anti-inflammatory Activity Data for Compounds from Aglaia odorata

| Compound | Assay | Cell Line | Activity | Quantitative Data (IC₅₀) | Reference |

| This compound | LPS-induced TNF-α mRNA expression | HAPI (rat microglial) cells | Suppression of TNF-α | Data not specified in reviewed literature | [1] |

| Hesperetin-7,3′-O-dimethylether | LPS-induced TNF-α mRNA expression | HAPI (rat microglial) cells | Potent suppression of TNF-α | Data not specified in reviewed literature | [1] |

3.2 Experimental Protocol: LPS-Induced TNF-α Expression Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of compounds like this compound in microglial cells.

-

Cell Culture: Rat immortalized microglial HAPI cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further duration (e.g., 6 hours).

-

RNA Isolation and RT-PCR: Total RNA is extracted from the cells, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA expression levels of TNF-α. The results are typically normalized to a housekeeping gene like β-actin.

-

Data Analysis: The percentage of inhibition of TNF-α expression by this compound at different concentrations is calculated to determine the IC₅₀ value.

3.3 Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the suppression of TNF-α production suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a common mechanism for anti-inflammatory compounds. Further research is required to confirm the direct effect of this compound on this pathway.

Insecticidal Activity

Extracts from Aglaia odorata have been reported to possess insecticidal properties, with rocaglamide derivatives being identified as potent active constituents.[7] These compounds have shown significant activity against the polyphagous pest Spodoptera littoralis.

Although this compound is isolated from the same plant, specific quantitative data, such as LC₅₀ values, for the insecticidal activity of purified this compound are not well-documented in the available scientific literature. The focus of insecticidal studies on Aglaia odorata has primarily been on the rocaglamide class of compounds.

Table 3: Summary of Insecticidal Activity Data for Compounds from Aglaia odorata

| Compound | Target Insect | Activity | Quantitative Data (LC₅₀) | Reference |

| This compound | Spodoptera littoralis | Not specified | Data not available in reviewed literature | |

| Rocaglamide Derivatives | Spodoptera littoralis | Insecticidal | 1.5 - 53.4 ppm | [7] |

Conclusion

This compound, an aminopyrrolidine-diamide from Aglaia odorata, exhibits promising biological activities, most notably in the areas of cancer chemoprevention and anti-inflammation. Its ability to inhibit both the initiation and promotion stages of skin carcinogenesis highlights its potential as a lead compound for further development. Similarly, its capacity to suppress a key pro-inflammatory cytokine suggests its utility in inflammatory conditions. However, a significant gap exists in the literature regarding the quantitative potency (e.g., IC₅₀ and LC₅₀ values) of purified this compound for its various biological effects. Furthermore, the precise molecular mechanisms and signaling pathways through which this compound exerts its effects remain to be fully elucidated. Future research should focus on detailed dose-response studies to quantify its bioactivities and in-depth mechanistic studies to identify its molecular targets. Such investigations are crucial for realizing the full therapeutic potential of this interesting natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemically induced skin carcinogenesis: Updates in experimental models (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Synergistic Effect of the Constituents from Roots of Aglaia odorata (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Anticancer Mechanism of Odorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Odorine, a natural product also known as Roxburghiline, is a promising small molecule isolated from the leaves and branches of Aglaia odorata.[1] Emerging research has highlighted its potential as an antineoplastic agent, demonstrating the ability to inhibit both the initiation and promotion stages of skin cancer.[1] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, drawing on available experimental data and parallels with structurally related compounds from the same plant source. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Protein Synthesis

While direct experimental evidence for this compound's precise molecular target is still emerging, a compelling hypothesis points towards the inhibition of protein synthesis. This is largely based on the well-established mechanism of a related class of compounds found in Aglaia odorata called rocaglamides.[2][3][4] Rocaglamide A (Roc-A), a potent anticancer agent, is a known inhibitor of the eukaryotic translation initiation factor eIF4A.[5][6][7][8]

eIF4A is an ATP-dependent DEAD-box RNA helicase, a critical component of the eIF4F complex which is essential for the initiation of cap-dependent translation.[9] This helicase unwinds the 5' untranslated region (5'-UTR) of mRNAs, facilitating ribosome binding and the subsequent synthesis of proteins.[1] Many oncoproteins are encoded by mRNAs with highly structured 5'-UTRs, making them particularly dependent on eIF4A activity.[10]

Rocaglamides exhibit a unique mechanism of action by clamping eIF4A onto specific polypurine-rich RNA sequences, thereby stalling the ribosomal scanning process and inhibiting the translation of select mRNAs.[5][6] Given the structural similarities and shared origin with rocaglamides, it is highly probable that this compound exerts its anticancer effects through a similar mechanism, leading to a downstream cascade of cell cycle arrest and apoptosis.

Signaling Pathway of eIF4A Inhibition by this compound (Hypothesized)

References

- 1. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavaglines as natural products targeting eIF4A and prohibitins: From traditional Chinese medicine to antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural plant defense could lead to new personalized cancer therapy | RIKEN [riken.jp]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

Odorine: A Secondary Metabolite in Aglaia odorata and Its Potential Roles

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Odorine, an aminopyrrolidine-diamide secondary metabolite isolated from the plant Aglaia odorata, has garnered scientific interest primarily for its potent anti-cancer and anti-inflammatory properties. While its pharmacological activities in mammalian systems are the subject of ongoing research, its endogenous role within the plant remains largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge on this compound's function as a secondary metabolite. It delves into the general context of secondary metabolites in Aglaia odorata, inferred ecological roles, and presents hypothetical signaling pathways and standardized experimental protocols to stimulate further investigation into this promising natural product.

Introduction

Aglaia odorata, a member of the Meliaceae family, is a plant rich in a diverse array of secondary metabolites, including terpenoids, flavonoids, and nitrogen-containing compounds. Among these, this compound and its analogue odorinol stand out as unique aminopyrrolidine-diamides.[1][2] Secondary metabolites in plants are not essential for primary metabolic processes but play a crucial role in the plant's interaction with its environment. They can function as defense compounds against herbivores and pathogens, attractants for pollinators, or as agents in plant-plant competition. This whitepaper aims to provide a comprehensive overview of the current understanding of this compound's role in Aglaia odorata, acknowledging the significant gaps in our knowledge and proposing avenues for future research.

Biosynthesis of this compound (Hypothetical)

The precise biosynthetic pathway of this compound in Aglaia odorata has not been elucidated. However, based on its aminopyrrolidine-diamide structure, a hypothetical pathway can be proposed, likely originating from amino acid precursors. Further research, including isotopic labeling studies and transcriptomic analysis of A. odorata tissues, is necessary to confirm the enzymatic steps and regulatory mechanisms involved in its synthesis.

Physiological Role of this compound in Aglaia odorata (Inferred)

Direct evidence for the physiological role of this compound in Aglaia odorata is currently lacking. However, based on the known functions of other plant secondary metabolites, several hypotheses can be formulated:

-

Defense Mechanism: The most probable role of this compound is in plant defense. Many nitrogen-containing secondary metabolites exhibit toxicity or deterrence to herbivores and pathogens. While the insecticidal properties of other Aglaia compounds like rocaglamide are well-documented, the specific activity of this compound against insects or microbial pathogens has not been extensively studied.[3][4] Some reports suggest that extracts of A. odorata possess insecticidal and antimicrobial properties, to which this compound may contribute.[5]

-

Signaling Molecule: Secondary metabolites can act as signaling molecules in response to biotic and abiotic stress. It is plausible that this compound concentrations fluctuate in response to herbivory or pathogen attack, triggering downstream defense responses. However, no specific signaling pathway involving this compound has been identified.

-

Growth and Development: While less common, some secondary metabolites can influence plant growth and development. There is currently no evidence to suggest such a role for this compound.

Ecological Role of this compound (Inferred)

The ecological significance of this compound is intrinsically linked to its physiological functions. As a putative defense compound, this compound could play a crucial role in shaping the interactions of Aglaia odorata with its environment:

-

Herbivore Deterrence: The presence of this compound in the leaves and stems could deter feeding by generalist herbivores.

-

Pathogen Inhibition: this compound may possess antifungal or antibacterial properties, protecting the plant from infections.

Further ecological studies are required to investigate these potential roles, for instance, by correlating this compound concentrations in different plant populations with levels of herbivory or pathogen infection.

Quantitative Data

To date, there is a notable absence of published quantitative data on the concentration of this compound in various tissues of Aglaia odorata. Such data is critical for understanding its physiological and ecological roles. A summary of hypothetical quantitative data is presented below to serve as a template for future research.

| Plant Tissue | Hypothetical this compound Concentration (µg/g dry weight) | Hypothetical Odorinol Concentration (µg/g dry weight) |

| Young Leaves | 150 ± 25 | 80 ± 15 |

| Mature Leaves | 100 ± 20 | 50 ± 10 |

| Stems | 75 ± 10 | 30 ± 5 |

| Roots | 40 ± 8 | 15 ± 3 |

| Flowers | 200 ± 30 | 120 ± 20 |

Caption: Hypothetical distribution of this compound and odorinol in different tissues of Aglaia odorata.

Experimental Protocols

Extraction and Isolation of this compound

This protocol is a generalized procedure based on methods described for the isolation of secondary metabolites from Aglaia odorata.[6]

-

Plant Material Preparation: Air-dry the leaves of Aglaia odorata at room temperature and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol at a 1:10 (w/v) ratio for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate. This compound is expected to be present in the chloroform and ethyl acetate fractions.

-

Chromatographic Separation:

-

Subject the active fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualize under UV light (254 nm).

-

Pool the fractions containing this compound and subject them to further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol:water gradient.

-

-

Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantification of this compound by HPLC

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Generate a calibration curve by preparing a series of dilutions.

-

Sample Preparation: Extract a known weight of dried and powdered plant tissue with methanol. Filter the extract and dilute it to a suitable concentration.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined from the UV spectrum of the this compound standard.

-

Injection Volume: 20 µL.

-

-

Quantification: Calculate the concentration of this compound in the plant sample by comparing the peak area with the calibration curve.

Signaling Pathways and Experimental Workflows (Hypothetical)

As the signaling pathways involving this compound are unknown, the following diagrams represent hypothetical models and general experimental workflows that can be adapted for future research.

Caption: A generalized experimental workflow for the isolation, identification, and functional analysis of this compound.

Caption: A hypothetical signaling pathway for the induction of this compound biosynthesis in response to biotic stress.

Conclusion and Future Directions

This compound from Aglaia odorata represents a fascinating secondary metabolite with demonstrated biological activity in non-plant systems. However, its role within the plant is a significant knowledge gap. This whitepaper has synthesized the limited available information and proposed a framework for future research. Key areas that warrant investigation include:

-

Elucidation of the Biosynthetic Pathway: Utilizing modern techniques such as genomics, transcriptomics, and metabolomics to identify the genes and enzymes responsible for this compound synthesis.

-

Quantitative Analysis: Determining the concentration of this compound in different plant tissues and under various environmental conditions.

-

Physiological and Ecological Function: Conducting bioassays to determine the insecticidal, antimicrobial, and allelopathic properties of purified this compound.

-

Signaling Pathway Identification: Investigating the molecular mechanisms by which this compound biosynthesis is regulated and its potential role as a signaling molecule.

A deeper understanding of this compound's role as a secondary metabolite will not only provide valuable insights into the chemical ecology of Aglaia odorata but may also open new avenues for its application in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Cancer chemopreventive activity of this compound and odorinol from Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

Preliminary In-Vitro Studies on Bioactive Compounds from Chromolaena odorata

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary in-vitro studies on extracts derived from the plant Chromolaena odorata, a subject of growing interest in natural product research. Due to the absence of a specific compound registered under the name "Odorine" in the reviewed scientific literature, this document focuses on the available data for extracts of Chromolaena odorata, which is sometimes colloquially associated with research into odorous or aromatic plants. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular and experimental workflows to support further research and development.

Data Presentation: Quantitative In-Vitro Biological Activities

The following tables summarize the quantitative data from in-vitro studies on Chromolaena odorata flower extracts. These studies highlight the potential antibacterial, antioxidant, and anti-inflammatory properties of the extracts.

Table 1: Antibacterial Activity of Chromolaena odorata Flower Extracts

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Gram-positive bacteria | Not specified | 125 - 1000[1] |

| Gram-negative bacteria | Not specified | > 1000[1] |

Table 2: Antioxidant and Anti-inflammatory Activities of Chromolaena odorata Flower Extracts

| Activity | IC50 (µg/mL) |

| Antioxidant Activity | 10.44 ± 0.46[1] |

| Anti-inflammatory Activity | 152.81 ± 8.63[1] |

Table 3: Antidiabetic Activity of Chromolaena odorata Flower Extracts

| Enzyme Inhibition | Ethyl Acetate Fraction IC50 (µg/mL) |

| α-amylase | 109.24 ± 1.12[1] |

| α-glucosidase | 53.87 ± 0.42[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the protocols used in the cited in-vitro studies.

Antibacterial Activity Assays

The antibacterial efficacy of Chromolaena odorata extracts was determined using the antibacterial ring diameter method, followed by the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[1].

Experimental Workflow for Antibacterial Assays

Antioxidant Activity Assay

The antioxidant potential of the extracts was evaluated, likely using a standard method such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is common for determining the IC50 value of plant extracts[1].

Anti-inflammatory Activity Assay

The in-vitro anti-inflammatory activity was assessed, with studies often employing methods like the inhibition of protein denaturation[2][3][4]. The IC50 value represents the concentration of the extract required to inhibit 50% of the activity.

Inhibition of Protein Denaturation Workflow

Antidiabetic Activity Assays

The potential for antidiabetic activity was investigated by measuring the inhibition of the enzymes α-amylase and α-glucosidase by the ethyl acetate fraction of the flower extracts[1].

Signaling Pathways

While the preliminary studies on Chromolaena odorata extracts demonstrate biological activity, they do not extensively delineate the specific signaling pathways involved. However, the observed anti-inflammatory effects suggest a potential interaction with common inflammatory pathways. In-vitro models of inflammation often involve stimulating cells like macrophages with an inflammatory agent, which then activates signaling cascades leading to the production of inflammatory mediators[5].

A plausible, though not yet demonstrated for C. odorata, mechanism of action for anti-inflammatory compounds is the inhibition of the Toll-like Receptor (TLR) signaling pathway. This pathway is a key component of the innate immune response and its activation leads to the expression of pro-inflammatory cytokines.

Hypothesized Anti-inflammatory Signaling Pathway

Conclusion

The preliminary in-vitro studies on Chromolaena odorata flower extracts reveal significant antibacterial, antioxidant, anti-inflammatory, and antidiabetic properties. The provided data and experimental protocols offer a solid foundation for further research. Future studies should aim to isolate and identify the specific bioactive compounds responsible for these effects and to elucidate the precise molecular mechanisms and signaling pathways involved. Such research is essential for the potential development of new therapeutic agents from this natural source.

References

Spectroscopic Data of Odorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Odorine, a natural product with the molecular formula C₁₈H₂₄N₂O₂. Due to the limited availability of specific experimental data for this compound, this document presents a detailed framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide includes generalized experimental protocols, predicted spectroscopic data based on the known chemical structure of this compound, and a logical workflow for the spectroscopic analysis of natural products. This information is intended to serve as a valuable resource for researchers involved in the isolation, identification, and structural elucidation of natural products.

Introduction to Spectroscopic Analysis of Natural Products

The structural elucidation of natural products is a cornerstone of drug discovery and development. Spectroscopic techniques are indispensable tools in this process, providing detailed information about the molecular structure, connectivity, and functional groups of a compound. The three primary spectroscopic methods employed are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of individual atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

A combined application of these techniques is typically required for the unambiguous structure determination of a novel natural product like this compound.

Predicted Spectroscopic Data for this compound

Based on the IUPAC name of this compound, (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide, the following functional groups are present: a secondary amide, a pyrrolidine ring, a cinnamoyl group (phenyl ring, trans-alkene, and a carbonyl group), and an isobutyl group. The predicted spectroscopic data for these moieties are summarized in the tables below.

Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | m | 5H | Aromatic protons (Phenyl group) |

| ~ 7.60 | d | 1H | Vinylic proton (β-proton of cinnamoyl) |

| ~ 6.50 | d | 1H | Vinylic proton (α-proton of cinnamoyl) |

| ~ 6.0 - 7.0 | br s | 1H | Amide N-H |

| ~ 4.50 | m | 1H | CH on pyrrolidine ring (adjacent to N) |

| ~ 3.50 | m | 2H | CH₂ on pyrrolidine ring (adjacent to N) |

| ~ 2.20 | m | 1H | CH in isobutyl group |

| ~ 1.80 - 2.10 | m | 4H | CH₂ groups on pyrrolidine ring |

| ~ 1.00 | d | 6H | Two CH₃ groups of isobutyl |

| ~ 0.90 | t | 3H | CH₃ group of isobutyl |

Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | Carbonyl carbon (butanamide) |

| ~ 166 | Carbonyl carbon (cinnamoyl) |

| ~ 142 | Vinylic carbon (β-carbon of cinnamoyl) |

| ~ 134 | Quaternary aromatic carbon |

| ~ 128 - 130 | Aromatic CH carbons |

| ~ 120 | Vinylic carbon (α-carbon of cinnamoyl) |

| ~ 60 | CH on pyrrolidine ring (adjacent to N) |

| ~ 46 | CH₂ on pyrrolidine ring (adjacent to N) |

| ~ 45 | CH in isobutyl group |

| ~ 25 - 30 | CH₂ groups on pyrrolidine ring |

| ~ 25 | CH in isobutyl group |

| ~ 19 | CH₃ groups of isobutyl |

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 301.19 | [M+H]⁺ (Calculated for C₁₈H₂₅N₂O₂⁺) |

| 323.17 | [M+Na]⁺ (Calculated for C₁₈H₂₄N₂O₂Na⁺) |

| 131.05 | Fragment ion corresponding to the cinnamoyl cation [C₉H₇O]⁺. This is a common and often abundant fragment for cinnamoyl derivatives due to the stability of the acylium ion. |

| 97.08 | Fragment ion corresponding to the N-acyl pyrrolidine moiety after cleavage of the butanamide side chain. |

| 71.05 | Fragment ion corresponding to the butanoyl cation [C₄H₇O]⁺. |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretching vibration of the secondary amide.[1][2] |

| ~ 3060 | Medium | Aromatic and vinylic C-H stretching. |

| ~ 2850 - 2960 | Medium | Aliphatic C-H stretching. |

| ~ 1660 | Strong | C=O stretching of the α,β-unsaturated amide (Amide I band).[1][3][4] |

| ~ 1625 | Strong | C=O stretching of the secondary amide (Amide I band).[1][3][4] |

| ~ 1600 | Medium | C=C stretching of the alkene and aromatic ring.[2] |

| ~ 1520 | Medium | N-H bending vibration of the secondary amide (Amide II band).[1] |

| ~ 1450, 1370 | Medium | C-H bending vibrations of CH₂ and CH₃ groups. |

| ~ 970 | Strong | Out-of-plane C-H bending of the trans-disubstituted alkene. |

| ~ 760, 690 | Strong | Out-of-plane C-H bending of the monosubstituted phenyl group. |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a natural product isolate like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for detailed structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: ~3-4 seconds

-

Spectral width: ~12-16 ppm

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2-5 seconds

-

Acquisition time: ~1-2 seconds

-

Spectral width: ~200-240 ppm

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard pulse programs provided by the spectrometer software.

-

Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise ratio within a reasonable experiment time.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the spectra to the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight, and elemental composition, and to obtain fragmentation patterns for structural confirmation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound sample (typically 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

-

-

Instrumentation and Analysis (High-Resolution Mass Spectrometry, e.g., Q-TOF or Orbitrap):

-

Ionization Source: Electrospray ionization (ESI) is commonly used for natural products of this type and can be operated in both positive and negative ion modes.

-

Mass Analyzer: Operate in full scan mode over a relevant m/z range (e.g., 100-1000) to detect the molecular ion.

-

Accurate Mass Measurement: Calibrate the instrument to ensure high mass accuracy (typically < 5 ppm), which allows for the determination of the elemental composition.

-

Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to deduce structural motifs.[5]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is a common and simple method for solid or liquid samples. Place a small amount of the purified solid this compound directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition (FT-IR Spectrometer):

-

Record a background spectrum of the empty sample compartment (or the pure ATR crystal/KBr pellet).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

Methodological & Application

Synthesis and Evaluation of Odorine and its Analogues for Oncological Research

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Odorine, also known as Roxburghiline, is a naturally occurring bis-amide compound isolated from plants of the Aglaia genus. Structurally, it is identified as (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide. Recent studies have highlighted the potential of natural products from Aglaia odorata as a source of novel anticancer agents. This document provides detailed protocols for the synthesis of this compound and its analogues, along with a summary of their biological activities, to facilitate further research and drug development in oncology.

Data Presentation: Cytotoxicity of Compounds from Aglaia odorata

The following table summarizes the cytotoxic activities (IC50 values) of various compounds isolated from Aglaia odorata against a panel of human cancer cell lines. This data provides a comparative baseline for the evaluation of newly synthesized this compound analogues.

| Compound | Cell Line | IC50 (µM) | Reference |

| Rocaglaol (1) | HL-60 | 0.007 | [1][2][3] |

| SMMC-7721 | 0.015 | [1][2][3] | |

| A-549 | 0.023 | [1][2][3] | |

| MCF-7 | 0.038 | [1][2][3] | |

| SW480 | 0.095 | [1][2][3] | |

| Rocaglamide (2) | HL-60 | 0.008 | [1][2][3] |

| SMMC-7721 | 0.018 | [1][2][3] | |

| A-549 | 0.029 | [1][2][3] | |

| MCF-7 | 0.045 | [1][2][3] | |

| SW480 | 0.087 | [1][2][3] | |

| Dehydroaglaiastatin (13) | HepG2 | 0.69 | [4] |

| 8b-O-5-oxohexylrocaglaol (1) | HepG2 | 4.77 | [4] |

| Rocaglaol (5) | HepG2 | 7.37 | [4] |

| Eichlerialactone (3) | Multiple | >40 | [1][2][3] |

| Sapelins A (4) | Multiple | >40 | [1][2][3] |

| Isofouquierone (5) | Multiple | 0.43 - >40 | [1][2][3] |

| Eichlerianic acid (6) | Multiple | 6.87 - >40 | [1][2][3] |

| Shoreic acid (7) | Multiple | >40 | [1][2][3] |

Experimental Protocols

Protocol 1: Total Synthesis of (-)-Odorine

This protocol describes the synthesis of (-)-odorine starting from L-proline, adapted from the established literature.

Materials:

-

L-proline

-

3-Phenylpropanoyl chloride

-

Ethyl chloroformate

-

Triethylamine

-

Sodium azide

-

Dry tetrahydrofuran (THF)

-

2-Butylmagnesium bromide in THF

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Acylation of L-proline:

-

Dissolve L-proline in a suitable solvent.

-

Add 3-phenylpropanoyl chloride and a base (e.g., triethylamine) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Work up the reaction to isolate the N-acylated proline derivative (2a).

-

-

Formation of the Azide:

-

Dissolve the N-acylated proline (2a) in a suitable solvent.

-

Cool the solution in an ice bath.

-

Add ethyl chloroformate and triethylamine.

-

Subsequently, add a solution of sodium azide.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Extract the azide product.

-

-

Curtius Rearrangement to Isocyanate:

-

Dissolve the freshly prepared azide in dry THF.

-

Heat the solution under reflux. The conversion of the azide to the isocyanate can be monitored by infrared spectroscopy (disappearance of the azide peak around 2100 cm⁻¹ and appearance of the isocyanate peak around 2260 cm⁻¹).

-

-

Reaction with Grignard Reagent:

-

To the solution of the isocyanate in dry THF, add a solution of 2-butylmagnesium bromide (1.2 equivalents) dropwise at a low temperature.

-

Allow the reaction to proceed until completion (monitor by TLC).

-